Cas no 20971-06-6 (1-Deoxy-1-nitro-d-galactitol)

1-Deoxy-1-nitro-d-galactitol is a nitro-substituted galactitol derivative with applications in organic synthesis and carbohydrate chemistry. Its structure, featuring a nitro group replacing the hydroxyl at the C1 position, enhances reactivity in nucleophilic and electrophilic transformations. This compound serves as a valuable intermediate for the synthesis of modified sugars, glycoconjugates, and potential bioactive molecules. The nitro group offers versatility in further functionalization, enabling selective modifications for targeted research applications. Its stability under controlled conditions ensures reliable handling in laboratory settings. Researchers utilize 1-deoxy-1-nitro-d-galactitol for exploring glycosidase inhibition, metabolic pathways, and novel carbohydrate-based therapeutics.
1-Deoxy-1-nitro-d-galactitol structure
1-Deoxy-1-nitro-d-galactitol structure
商品名:1-Deoxy-1-nitro-d-galactitol
CAS番号:20971-06-6
MF:C6H13NO7
メガワット:211.16992
CID:264244
PubChem ID:88740

1-Deoxy-1-nitro-d-galactitol 化学的及び物理的性質

名前と識別子

    • 1-Deoxy-1-nitro-d-galactitol
    • 1-deoxy-1-nitro-D-iditol
    • 1-nitro-D-1-deoxy-galactitol
    • DTXSID301308707
    • W-201829
    • NS00084732
    • D-Galactitol,1-deoxy-1-nitro-
    • (2R,3S,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol
    • D-Galactitol, 1-deoxy-1-nitro-
    • (2R, 3S, 4R, 5S)-6-nitrohexane-1, 2, 3, 4, 5-pentol
    • EINECS 244-132-9
    • 20971-06-6
    • GEO-04690
    • (2R,3S,4R,5S)-6-nitrohexane-1,2,3,4,5-pentaol
    • SCHEMBL5522815
    • インチ: InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2/t3-,4+,5-,6+/m0/s1
    • InChIKey: HOFCJTOUEGMYBT-BGPJRJDNSA-N
    • ほほえんだ: O=[N+](C[C@@H]([C@@H]([C@@H]([C@@H](CO)O)O)O)O)[O-]

計算された属性

  • せいみつぶんしりょう: 211.06900
  • どういたいしつりょう: 211.069
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 7
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 182
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 144
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): -3.1

じっけんとくせい

  • 色と性状: はくしょくふんまつ
  • 密度みつど: 1.5172 (rough estimate)
  • ゆうかいてん: 142 °C
  • ふってん: 350.84°C (rough estimate)
  • フラッシュポイント: 268.9 °C
  • 屈折率: 1.4240 (estimate)
  • PSA: 146.97000
  • LogP: -2.77780

1-Deoxy-1-nitro-d-galactitol セキュリティ情報

  • セキュリティの説明: S24/25
  • セキュリティ用語:S24/25

1-Deoxy-1-nitro-d-galactitol 税関データ

  • 税関コード:2905590090
  • 税関データ:

    中国税関コード:

    2905590090

    概要:

    2905590090他の無環アルコールのハロゲン化/スルホン化及び他の誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    2905590090無環アルコールの他のハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

1-Deoxy-1-nitro-d-galactitol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D209860-50mg
1-Deoxy-1-nitro-D-galactitol
20971-06-6
50mg
$ 100.00 2022-06-05
TRC
D209860-250mg
1-Deoxy-1-nitro-D-galactitol
20971-06-6
250mg
$ 325.00 2022-06-05
A2B Chem LLC
AB19528-100mg
D-Galactitol, 1-deoxy-1-nitro-
20971-06-6
100mg
$863.00 2024-04-20
TRC
D209860-100mg
1-Deoxy-1-nitro-D-galactitol
20971-06-6
100mg
$ 165.00 2022-06-05

1-Deoxy-1-nitro-d-galactitol 合成方法

1-Deoxy-1-nitro-d-galactitol 関連文献

1-Deoxy-1-nitro-d-galactitolに関する追加情報

Recent Advances in the Study of 1-Deoxy-1-nitro-d-galactitol (CAS: 20971-06-6)

1-Deoxy-1-nitro-d-galactitol (CAS: 20971-06-6) is a nitro sugar derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its unique chemical properties, biological activities, and potential as a lead compound for drug development. This research brief synthesizes the latest findings and highlights key advancements in understanding this compound.

The compound's structure, characterized by the replacement of a hydroxyl group with a nitro group at the C-1 position of d-galactitol, confers distinct reactivity and biological activity. Recent research has elucidated its role as a glycosidase inhibitor, with potential applications in treating metabolic disorders and infectious diseases. Studies have demonstrated its ability to selectively inhibit certain glycosidases, which are enzymes involved in carbohydrate metabolism and pathogen virulence.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the mechanism of action of 1-Deoxy-1-nitro-d-galactitol against bacterial glycosidases. The study revealed that the compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate hydrolysis. This finding has implications for developing novel antibiotics targeting bacterial glycosidases, which are essential for bacterial cell wall synthesis and virulence.

Another significant advancement comes from a 2024 study in Bioorganic & Medicinal Chemistry Letters, which explored the compound's potential in cancer therapy. The research demonstrated that 1-Deoxy-1-nitro-d-galactitol can induce apoptosis in certain cancer cell lines by disrupting glycolytic pathways. This effect is attributed to the compound's ability to interfere with hexokinase activity, a key enzyme in glycolysis, thereby depriving cancer cells of energy and promoting cell death.

Pharmacokinetic studies have also made progress in understanding the bioavailability and metabolic fate of 1-Deoxy-1-nitro-d-galactitol. A recent preclinical study reported in European Journal of Pharmaceutical Sciences (2024) investigated the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The results indicated moderate oral bioavailability and relatively stable plasma concentrations, suggesting potential for oral administration in therapeutic settings.

Structural optimization efforts have been another focus area. Researchers have synthesized various analogs of 1-Deoxy-1-nitro-d-galactitol to improve its pharmacological properties. A 2023 paper in Carbohydrate Research described the synthesis of fluorinated derivatives, which showed enhanced metabolic stability while maintaining inhibitory activity against target enzymes.

The safety profile of 1-Deoxy-1-nitro-d-galactitol has been evaluated in recent toxicology studies. Preliminary results from animal models suggest a favorable safety window, with no significant organ toxicity observed at therapeutic doses. However, further studies are needed to fully characterize its long-term safety profile before clinical translation.

In conclusion, recent research on 1-Deoxy-1-nitro-d-galactitol (CAS: 20971-06-6) has significantly advanced our understanding of its therapeutic potential. From its application as an antimicrobial agent to its emerging role in cancer therapy, this compound continues to show promise across multiple therapeutic areas. Future research directions include further mechanistic studies, clinical translation efforts, and the development of more potent analogs with improved drug-like properties.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd